CY 208-243

Description

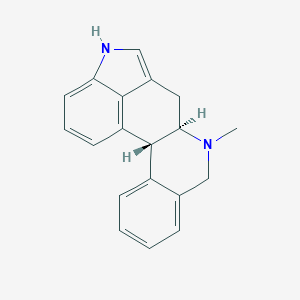

Structure

3D Structure

Properties

IUPAC Name |

(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNKIDLXXXIELU-IEBWSBKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042598 | |

| Record name | Indolophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100999-26-6 | |

| Record name | CY 208-243 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100999-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CY 208-243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CY-208243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of CY 208-243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CY 208-243 is an indolophenanthridine derivative with a complex and unique pharmacological profile. Primarily characterized as a selective dopamine (B1211576) D1 receptor partial agonist, its mechanism of action extends to interactions with opioid and serotonin (B10506) receptor systems. This technical guide provides an in-depth exploration of the molecular and functional pharmacology of CY 208-243, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating dopaminergic and related signaling pathways.

Core Mechanism of Action: Dopamine D1 Receptor Partial Agonism

The principal mechanism of action of CY 208-243 is its activity as a selective partial agonist at the dopamine D1 receptor.[1][2][3] This selectivity for the D1 subtype over the D2 subtype has been a key focus of its investigation. As a partial agonist, CY 208-243 binds to the D1 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This property allows it to function as a modulator of dopaminergic activity, potentially offering a more controlled therapeutic effect compared to full agonists.

Signaling Pathway

Upon binding to the D1 receptor, a Gs protein-coupled receptor, CY 208-243 initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

A notable characteristic of CY 208-243 is its biased agonism. It demonstrates a higher intrinsic activity towards the G-protein/cAMP pathway compared to the β-arrestin recruitment pathway.[4] This functional selectivity may contribute to its distinct pharmacological profile, potentially separating therapeutic effects from adverse reactions.

Figure 1: Signaling pathway of CY 208-243 at the Dopamine D1 Receptor.

Ancillary Mechanisms of Action

Beyond its primary role as a D1 agonist, CY 208-243 exhibits significant affinity for other receptor systems, which contributes to its unique pharmacological effects.

Opioid Receptor Interaction

CY 208-243 has a high affinity for opioid receptors.[5][6] However, its interaction is considered atypical. While it produces antinociceptive (pain-relieving) effects, these are not fully reversed by the opioid antagonist naloxone.[5][6] Furthermore, it does not appear to induce physical dependence or the subjective effects typically associated with opioid agonists.[5][6] This suggests a novel interaction with the opioid system that may offer analgesic benefits without the common liabilities of traditional opioids.

Serotonin 5-HT1A Receptor Interaction

The compound also demonstrates high affinity for the serotonin 5-HT1A receptor.[5] The functional consequence of this interaction is less well-characterized, but it has been postulated to contribute to some of the behavioral effects observed at higher doses of CY 208-243.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of CY 208-243.

| Functional Activity | Assay System | Value | Reference |

| Adenylyl Cyclase Stimulation (EC50) | Rat striatal homogenates | 125 nM | |

| Intrinsic Activity at Adenylyl Cyclase (Emax) | Relative to Dopamine | 85 ± 7% | [4] |

| Intrinsic Activity at β-arrestin Recruitment (Emax) | Relative to Dopamine | 50 ± 5% | [4] |

No comprehensive binding affinity (Ki) data across multiple receptors was available in the public domain at the time of this review.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of CY 208-243.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of CY 208-243 for various receptors.

References

- 1. CY-208,243 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The D-1 dopamine receptor partial agonist, CY 208-243, exhibits antiparkinsonian activity in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D1 intrinsic activity and functional selectivity affect working memory in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]

- 6. CY 208-243: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

CY 208-243 as a selective dopamine D1 receptor agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CY 208-243 is a notable pharmacological tool and potential therapeutic agent characterized by its selective agonist activity at the dopamine (B1211576) D1 receptor. Structurally distinct as an indolophenanthridine, it has demonstrated efficacy in preclinical models of Parkinson's disease, a feature not universally shared by other D1-selective agonists.[1][2] This compound exhibits functional selectivity, preferentially activating G-protein-coupled signaling pathways over β-arrestin recruitment, making it a subject of significant interest in neuroscience research and drug development. This guide provides a comprehensive overview of the technical details surrounding CY 208-243, including its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4,6,6a,7,8,12b-hexahydro-7-methylindolo[4,3-ab]phenanthridine |

| Molecular Formula | C₁₉H₁₈N₂ |

| Molar Mass | 274.36 g/mol |

| CAS Number | 100999-26-6 |

| Solubility | Soluble to 100 mM in DMSO |

Receptor Binding Affinity and Selectivity

CY 208-243 is recognized as a selective dopamine D1 receptor agonist.[1][3] While specific Kᵢ values are not consistently reported across the literature, it is established to have high affinity for the dopamine D1 receptor.[3][4] In addition to its primary target, CY 208-243 also displays high affinity for opioid and serotonin (B10506) 5-HT1A receptors, a crucial consideration in the interpretation of its overall pharmacological profile.[3][4] Its selectivity is demonstrated by being selective over D2 receptor sites.[2][5]

Table 1: Receptor Binding Profile of CY 208-243 (Qualitative)

| Receptor Target | Affinity |

| Dopamine D1 | High |

| Dopamine D2 | Low |

| Opioid Receptors | High |

| 5-HT1A Receptor | High |

Functional Activity and Signaling Pathways

CY 208-243 acts as a partial agonist at the dopamine D1 receptor.[5] Its functional activity is primarily characterized by the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Gs/cAMP Pathway Activation

CY 208-243 stimulates adenylyl cyclase in rat striatal homogenates with an EC₅₀ of 125 nM.[2][5][6] This activation of the Gs-protein coupled pathway is a hallmark of D1 receptor agonism and is believed to mediate many of its physiological effects.

Table 2: Functional Activity of CY 208-243

| Assay | Parameter | Value |

| Adenylyl Cyclase Activation (rat striatum) | EC₅₀ | 125 nM |

| β-arrestin Recruitment | Intrinsic Activity | Lower than at adenylyl cyclase |

Functional Selectivity: G-protein vs. β-arrestin

Recent studies have highlighted the functional selectivity of CY 208-243. It demonstrates significantly higher intrinsic activity at the Gs/adenylyl cyclase pathway compared to the β-arrestin recruitment pathway. This biased agonism may contribute to its unique pharmacological profile, including its antiparkinsonian effects, and differentiates it from other D1 agonists that may engage both pathways more equally.

Figure 1: Simplified signaling pathway of CY 208-243 at the D1 receptor.

Experimental Protocols

Detailed experimental protocols for the characterization of CY 208-243 are not consistently published. The following are generalized methodologies representative of those used in the field for assessing dopamine receptor ligands.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Figure 2: General workflow for a radioligand binding assay.

-

Membrane Preparation: Homogenize tissues or cells expressing the dopamine D1 receptor to isolate cell membranes.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions.

-

Reaction Mixture: In assay tubes, combine the membrane preparation, a fixed concentration of a selective D1 radioligand (e.g., [³H]-SCH 23390), and varying concentrations of CY 208-243.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of CY 208-243 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Functional Assay (General Protocol)

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Figure 3: General workflow for a cAMP accumulation assay.

-

Cell Culture: Use a cell line stably or transiently expressing the human dopamine D1 receptor.

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of CY 208-243 to the wells and incubate for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log concentration of CY 208-243 to generate a dose-response curve and determine the EC₅₀ value.

β-arrestin Recruitment Assay (General Protocol)

This assay measures the recruitment of β-arrestin to the activated D1 receptor.

-

Cell Line: Utilize a cell line engineered to express the D1 receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.

-

Compound Stimulation: Treat the cells with varying concentrations of CY 208-243.

-

Signal Detection: If β-arrestin is recruited to the receptor, the reporter components will be brought into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: Quantify the signal at each compound concentration to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.

In Vivo Studies

CY 208-243 has been evaluated in several in vivo models, most notably for its potential in treating Parkinson's disease.

Animal Models of Parkinson's Disease

In MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primates, a common model for Parkinson's disease, CY 208-243 has been shown to alleviate motor deficits.[5] This antiparkinsonian activity is a key feature that distinguishes it from some other D1 agonists.[2][5]

Effects on Dopamine Release

In vivo microdialysis studies in freely moving rats have shown that CY 208-243, at doses that induce behavioral stimulation, does not by itself alter the release and metabolism of dopamine in the nucleus accumbens and dorsal caudate.[7] However, it was able to prevent the increase in dopamine release and metabolism induced by the D1 antagonist SCH 23390, confirming its specific D1 agonist activity in vivo.[7]

Clinical Studies

CY 208-243 has been investigated in patients with Parkinson's disease. In de novo patients, it exerted a mild antiparkinsonian effect, with tremor being the most consistently improved symptom.[8] However, the clinical development of CY 208-243 was discontinued (B1498344) for safety reasons.[8]

Summary and Future Directions

CY 208-243 remains a valuable research tool for elucidating the roles of the dopamine D1 receptor in health and disease. Its selective agonist profile, coupled with its biased signaling properties, provides a unique opportunity to dissect the differential contributions of G-protein-dependent and β-arrestin-dependent signaling pathways. Future research could focus on leveraging the structural and pharmacological insights from CY 208-243 to design novel D1 agonists with improved therapeutic indices and a deeper understanding of the structural basis for its functional selectivity. The compound's off-target activities at opioid and 5-HT1A receptors also warrant further investigation to fully comprehend its complex in vivo effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. harvardapparatus.com [harvardapparatus.com]

- 3. CY 208-243: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. houptlab.org [houptlab.org]

- 5. Substantia Nigra D1 Receptors and Stimulation of Striatal Cholinergic Interneurons by Dopamine: A Proposed Circuit Mechanism | Journal of Neuroscience [jneurosci.org]

- 6. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CY 208-243, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of CY 208-243 for Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the compound CY 208-243 for dopamine (B1211576) receptors. CY 208-243 is recognized primarily as a dopamine D1-like receptor agonist. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of CY 208-243 has been characterized, although a complete profile across all dopamine receptor subtypes is not extensively documented in publicly available literature. The existing data points towards its action as a D1-like receptor agonist.

Table 1: Binding and Functional Affinity of CY 208-243 for Dopamine Receptors

| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Notes |

| Human D1 | IC50 | 140 | Recombinant CHO-K1 cells | Inhibition of [3H]-SCH 23390 binding. |

| Rat D1 | EC50 | 125 | Striatal homogenates | Stimulation of adenylate cyclase.[1] |

| D2 | - | Data not available | - | Stated to be selective over D2 sites, but quantitative Ki is not specified.[1] Some in vitro studies suggest a lack of discrimination between D1 and D2, while in vivo studies suggest D2 selectivity.[2] |

| D3 | - | Data not available | - | - |

| D4 | - | Data not available | - | - |

| D5 | - | Data not available | - | As a D1-like agonist, affinity for D5 is expected, but specific data is not available. |

Note: The discrepancy between in vitro and in vivo selectivity highlights the complex pharmacology of this compound.

Experimental Protocols

The determination of binding affinity for compounds like CY 208-243 typically involves radioligand binding assays. Below is a representative protocol for determining the binding affinity for the dopamine D1 receptor.

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol is based on competitive displacement of a radiolabeled antagonist by the unlabeled test compound (CY 208-243).

Objective: To determine the inhibitory constant (Ki) of CY 208-243 for the human dopamine D1 receptor.

Materials:

-

Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human dopamine D1 receptor.

-

Radioligand: [3H]-SCH 23390 (a selective D1 antagonist).

-

Test Compound: CY 208-243.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: A range of concentrations of CY 208-243, radioligand, and membrane preparation. The concentration of [3H]-SCH 23390 is typically kept constant at its approximate Kd value.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of CY 208-243.

-

Determine the IC50 value (the concentration of CY 208-243 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

The binding of CY 208-243 to dopamine D1 receptors initiates a well-characterized signaling cascade. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to different G proteins and have opposing effects on the production of cyclic AMP (cAMP).

D1-like Receptor Signaling

CY 208-243, as a D1 agonist, is expected to activate the D1-like receptor signaling pathway. This pathway is primarily coupled to the stimulatory G protein, Gαs/olf.

D2-like Receptor Signaling (for context)

For comparison, the D2-like receptor pathway, which CY 208-243 is reported to be selective against, has an inhibitory effect on cAMP production. This pathway is coupled to the inhibitory G protein, Gαi/o.

Summary and Conclusion

CY 208-243 is a dopamine D1-like receptor agonist with demonstrated functional activity. The available quantitative data from in vitro binding and functional assays support its role as a D1 agonist. However, a comprehensive binding profile with Ki values for all five dopamine receptor subtypes remains to be fully elucidated in the public domain. The provided experimental protocol for radioligand binding assays offers a standard method for determining such affinities. The signaling pathway for D1 receptor activation by CY 208-243 follows the canonical Gαs/olf-adenylyl cyclase-cAMP cascade. Further research is warranted to fully characterize the selectivity profile of CY 208-243 and to reconcile the differences observed between in vitro and in vivo studies.

References

CY 208-243: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CY 208-243 is a synthetic, centrally active compound recognized primarily for its selective agonist activity at the dopamine (B1211576) D1 receptor. Structurally distinct from many other D1 agonists, it has demonstrated potential therapeutic effects in preclinical models of Parkinson's disease. Beyond its dopaminergic activity, CY 208-243 also exhibits significant affinity for opioid and serotonin (B10506) 5-HT1A receptors, suggesting a complex pharmacological profile. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the primary signaling pathway of CY 208-243. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

CY 208-243, with the IUPAC name (-)-(6aR,12bR)-4,6,6a,7,8,12b-Hexahydro-7-methylindolo[4,3-a]phenanthridine, is a rigid molecular structure containing a fused ring system. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₈N₂ |

| Molecular Weight | 274.36 g/mol |

| CAS Number | 100999-26-6 |

| IUPAC Name | (-)-(6aR,12bR)-4,6,6a,7,8,12b-Hexahydro-7-methylindolo[4,3-a]phenanthridine |

| SMILES | CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 |

| Solubility | Soluble in DMSO |

| Physical Appearance | Solid powder |

Pharmacological Properties

CY 208-243 is a selective agonist for the dopamine D1 receptor, exhibiting selectivity over the D2 receptor subtype. It also possesses high affinity for opioid and 5-HT1A receptors.[1][2] This multi-target profile may contribute to its unique pharmacological effects, including its antiparkinsonian activity observed in animal models.[3][4]

| Target Receptor | Activity | Quantitative Data (Ki/EC₅₀) |

| Dopamine D1 Receptor | Agonist | EC₅₀ = 125 nM (adenylate cyclase stimulation in rat striatum) |

| Dopamine D2 Receptor | Lower Affinity | Specific Kᵢ values not readily available in public literature. |

| Opioid Receptors | High Affinity | Specific Kᵢ values not readily available in public literature. |

| 5-HT1A Receptor | High Affinity | Specific Kᵢ values not readily available in public literature. |

Note: While qualitative descriptions of high affinity are available, specific Kᵢ values for opioid and 5-HT1A receptors are not consistently reported in publicly available literature.

Pharmacokinetics (ADME)

Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion) for CY 208-243 are not extensively documented in publicly available literature. Further studies are required to fully characterize its ADME profile.

Signaling Pathway

As a dopamine D1 receptor agonist, CY 208-243 is understood to activate the canonical Gαs/olf-protein coupled receptor signaling cascade. Upon binding to the D1 receptor, it induces a conformational change that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.

Caption: Dopamine D1 Receptor Signaling Pathway Activated by CY 208-243.

Experimental Protocols

The following are representative protocols for key assays used to characterize the pharmacological activity of CY 208-243. These are based on standard methodologies in the field.

Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the binding affinity (Kᵢ) of CY 208-243 for the dopamine D1 receptor.

Materials:

-

Rat striatal tissue homogenate (source of D1 receptors)

-

[³H]-SCH23390 (radioligand)

-

CY 208-243 (test compound)

-

Unlabeled SCH23390 or Dopamine (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of CY 208-243 in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [³H]-SCH23390, and the various concentrations of CY 208-243.

-

For the determination of total binding, add vehicle instead of the test compound.

-

For the determination of non-specific binding, add a high concentration of unlabeled SCH23390 or dopamine.

-

Initiate the binding reaction by adding the rat striatal membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of CY 208-243 from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

Objective: To determine the functional agonist activity and potency (EC₅₀) of CY 208-243 at the dopamine D1 receptor.

Materials:

-

Rat striatal tissue homogenate or cells expressing the D1 receptor

-

CY 208-243 (test compound)

-

ATP (substrate)

-

GTP (cofactor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4)

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Prepare a series of dilutions of CY 208-243 in assay buffer.

-

In a reaction tube, add the membrane preparation, GTP, and the phosphodiesterase inhibitor.

-

Add the various concentrations of CY 208-243 to the tubes.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction for a defined time (e.g., 15 minutes) at 30°C.

-

Terminate the reaction by heating or adding a stop solution provided in the cAMP assay kit.

-

Measure the amount of cAMP produced in each sample using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Construct a dose-response curve by plotting the cAMP concentration against the log concentration of CY 208-243.

-

Determine the EC₅₀ value from the sigmoidal dose-response curve.

Conclusion

CY 208-243 is a valuable research tool for investigating the roles of the dopamine D1 receptor in the central nervous system. Its unique pharmacological profile, with activity at multiple receptor systems, warrants further investigation to fully elucidate its mechanism of action and therapeutic potential. The information and protocols provided in this guide are intended to serve as a foundation for future research into this intriguing compound.

References

- 1. CY 208-243: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]

- 3. neurology.org [neurology.org]

- 4. cambridge.org [cambridge.org]

An In-Depth Technical Guide to CY 208-243: Synthesis, Purification, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY 208-243 is a potent and selective dopamine (B1211576) D1 receptor agonist belonging to the "benzergoline" class of compounds, which are structurally defined as trans-hexahydroindolo[4,3-ab]phenanthridines.[1][2] Unlike many other D1 agonists, CY 208-243 is a non-catechol compound, a characteristic that is thought to facilitate its penetration into the central nervous system.[2] It has demonstrated significant antiparkinsonian activity in animal models, making it a valuable tool in neuroscience research and a subject of interest in the development of therapies for neurological disorders such as Parkinson's disease.[3][4] The biological activity of this compound resides entirely in its (-)-enantiomer, which has a 6aR,12bR absolute configuration.[1][5] This guide provides a comprehensive overview of the available technical information on CY 208-243, with a focus on its synthesis, purification, and pharmacological properties.

Chemical and Pharmacological Properties

A summary of the key chemical and pharmacological properties of CY 208-243 is presented in the tables below.

Table 1: Chemical Properties of CY 208-243

| Property | Value | Reference(s) |

| Chemical Name | (-)-(6aR,12bR)-4,6,6a,7,8,12b-Hexahydro-7-methylindolo[4,3-a]phenanthridine | [5] |

| CAS Number | 100999-26-6 | [2] |

| Molecular Formula | C₁₉H₁₈N₂ | |

| Molecular Weight | 274.36 g/mol | |

| SMILES | CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |

| Solubility | Soluble to 100 mM in DMSO | [2][6] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at room temperature as a solid. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | [1][2] |

Table 2: Pharmacological Data for CY 208-243

| Parameter | Value | Species/System | Reference(s) |

| Mechanism of Action | Selective Dopamine D1 Receptor Agonist | [1][2] | |

| EC₅₀ (Adenylate Cyclase Stimulation) | 125 nM | Rat striatal homogenates | [2][7] |

| IC₅₀ (Competition Binding vs. [³H]SCH 23390) | 1.4 x 10⁻⁷ M (140 nM) | Human Dopamine D1 Receptor | [4] |

| Other Receptor Affinities | High affinity for opioid and 5-HT1A sites | [8][9] |

Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for CY 208-243 are not extensively available in the public domain. However, the scientific literature indicates that the synthesis of the "benzergoline" scaffold, to which CY 208-243 belongs, is achieved through the Ninomiya enamide photocyclization reaction .[2]

The synthesis of the specific biologically active enantiomer, (-)-CY 208-243, involves the resolution of its 5,5a-dihydro precursor.[1] Following the separation of the enantiomers, the desired precursor is then oxidized to yield the final product.[1] An X-ray crystallography study of the (-)-mandelic acid salt of the precursor was used to confirm the absolute stereochemistry as 6aR,12bR.[1]

Due to the lack of a detailed public protocol, researchers interested in the synthesis of CY 208-243 would need to refer to the primary literature on benzergoline synthesis and the Ninomiya enamide photocyclization to develop a specific synthetic route. Purification would likely involve standard chromatographic techniques, such as column chromatography, to isolate the desired compound with high purity.

Experimental Protocols

The following are descriptions of experimental protocols that have been used to characterize the pharmacological activity of CY 208-243.

Adenylate Cyclase Stimulation Assay

This assay is used to determine the functional agonism of CY 208-243 at the dopamine D1 receptor, which is a Gs-coupled receptor that stimulates the production of cAMP via adenylate cyclase.

Methodology:

-

Tissue Preparation: Homogenates of rat striatum are prepared.

-

Reaction Mixture: The assay is typically performed in tubes containing a reaction buffer (e.g., 5 mM MgCl₂, 2 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine, 0.01% ascorbic acid, 10 µM pargyline, and 15 mM HEPES, pH 7.4), a reaction mix (containing ATP and a phosphocreatine/creatine phosphokinase regenerating system), and GTP.

-

Incubation: A defined amount of striatal protein is added to the reaction mixture along with varying concentrations of CY 208-243.

-

cAMP Measurement: The reaction is incubated, and the amount of cyclic AMP (cAMP) produced is quantified. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from the dose-response curve.[2][7]

Competition Binding Assay

This assay is used to determine the binding affinity of CY 208-243 to the dopamine D1 receptor by measuring its ability to displace a radiolabeled antagonist.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human dopamine D1 receptor are prepared.

-

Assay Buffer: A suitable assay buffer is used, for example, 50 mM Tris-HCl pH 7.4 at room temperature, containing 5 mM MgCl₂.

-

Radioligand: A radiolabeled D1 antagonist, such as [³H]-SCH 23390, is used at a concentration near its Kd.

-

Incubation: The membranes are incubated with the radioligand and varying concentrations of CY 208-243 in a 96-well format for 60 minutes at 27°C.

-

Filtration: The reaction is terminated by rapid filtration through GF/C filters that have been presoaked in 0.5% polyethyleneimine (PEI). The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Scintillation fluid is added to the filters, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of CY 208-243 that inhibits 50% of the specific binding of the radioligand) is calculated.[4]

Signaling Pathway and Experimental Workflow Visualizations

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a D1 receptor agonist like CY 208-243.

References

- 1. Structure-activity relationships in the trans-hexahydroindolo[4,3-ab]phenanthridine ("benzergoline") series. 2. Resolution, absolute configuration, and dopaminergic activity of the selective D1 agonist CY 208-243 and its implication for an "extended rotamer-based dopamine receptor model" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trans-hexahydroindolo[4,3-ab]phenanthridines ("benzergolines"), the first structural class of potent and selective dopamine D1 receptor agonists lacking a catechol group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]

historical development of CY 208-243 in neuroscience

An in-depth analysis of publicly available scientific literature and databases reveals no specific molecule, compound, or research program with the designation "CY 208-243" within the field of neuroscience. This identifier does not correspond to any known drug, experimental compound, or biological target in established neuroscience research.

It is possible that "CY 208-243" represents an internal project code from a private research entity, a novel compound that has not yet been disclosed in public forums or publications, or a typographical error.

Without any foundational data on the existence and nature of "CY 208-243," it is not possible to provide a historical development, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways or experimental workflows as requested.

Further investigation would require a more specific identifier, such as a chemical name (IUPAC), a different registry number (e.g., CAS number), or the name of the research institution or company that has developed this potential compound. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain.

CY 208-243: A Technical Guide for Researchers

An In-depth Examination of the Selective Dopamine (B1211576) D1 Receptor Agonist

This technical guide provides a comprehensive overview of CY 208-243, a selective and centrally active dopamine D1 receptor agonist. The information is tailored for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and pathway visualizations to support advanced research.

Core Compound Data

CY 208-243, with the chemical formula C₁₉H₁₈N₂, is a significant tool in neuroscience research, particularly in studies related to Parkinson's disease and dopaminergic signaling.[1][2][3][4][5][6] Its key quantitative properties are summarized below.

| Property | Value | Citations |

| CAS Number | 100999-26-6 | [1][2][4][5][6][7][8] |

| Molecular Weight | 274.36 g/mol | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₉H₁₈N₂ | [1][2][5][6][7] |

| EC₅₀ | 125 nM (in rat striatal homogenates) | [1][5][8] |

Mechanism of Action and Signaling Pathway

CY 208-243 functions as a selective agonist for the dopamine D1 receptor, showing preference over D2 receptor sites.[1][5][8] The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs or Gαolf G-proteins.[9] Upon agonist binding, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) in striatal neurons, modulating neuronal excitability and gene expression.[9] This signaling cascade is crucial for motor control, reward, and cognitive functions. Unlike some other D1 agonists, CY 208-243 has demonstrated anti-Parkinsonian activity in animal models.[1][5]

Experimental Protocols

CY 208-243 has been utilized in numerous preclinical studies. Below are summaries of key experimental methodologies.

In Vivo Microdialysis in Freely Moving Rats

This protocol, based on studies investigating dopamine release, allows for the measurement of neurotransmitter levels in specific brain regions of conscious animals.

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[5][7] Animals are housed individually post-surgery to allow for recovery.[7]

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with chloral (B1216628) hydrate).[8]

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, dorsal caudate).[2]

-

Allow for a recovery period of 36-48 hours.[7]

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5-5 µl/min).[7][8]

-

Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).[8]

-

Administer CY 208-243 via subcutaneous (s.c.) injection at desired doses (e.g., 2.5 mg/kg).[2][5]

-

Continue collecting dialysate samples to measure changes in dopamine and its metabolites.

-

Analyze samples using High-Performance Liquid Chromatography (HPLC).[8]

-

Antiparkinsonian Activity in the MPTP-Treated Primate Model

This model is used to assess the potential therapeutic efficacy of compounds for Parkinson's disease.

-

Animal Model: Common marmosets or other non-human primates are treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce a Parkinsonian state, characterized by motor deficits.

-

Behavioral Assessment:

-

Establish a baseline motor activity score for each animal based on a disability rating scale.

-

Administer CY 208-243, often subcutaneously.

-

Observe and score the animals' motor behavior (e.g., locomotion, tremor, posture) for several hours post-administration.

-

Compare post-treatment scores to baseline to quantify the drug's effect on Parkinsonian symptoms.

-

-

Drug Administration: Studies have explored CY 208-243 both as a monotherapy and in combination with D2 receptor agonists like bromocriptine (B1667881) to assess synergistic effects.[10]

Conclusion

CY 208-243 remains a valuable pharmacological tool for dissecting the role of the dopamine D1 receptor in the central nervous system. Its ability to stimulate adenylate cyclase and its demonstrated efficacy in preclinical models of Parkinson's disease underscore its importance. The experimental frameworks described provide a foundation for further investigation into its therapeutic potential and the intricate mechanisms of dopaminergic signaling.

References

- 1. jneurosci.org [jneurosci.org]

- 2. CY 208-243, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ovid.com [ovid.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. jneurosci.org [jneurosci.org]

- 9. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of adding the D-1 agonist CY 208-243 to chronic bromocriptine treatment of MPTP-monkeys: regional changes of brain dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of CY 208-243 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the selective dopamine (B1211576) D1 receptor agonist, CY 208-243, in dimethyl sulfoxide (B87167) (DMSO). The information herein is compiled from publicly available product data sheets to assist researchers in the proper handling and storage of this compound for experimental use.

Solubility Data

CY 208-243 exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro studies. Quantitative data from various suppliers is summarized below. It is noted that sonication may be required to achieve maximum solubility, and the use of fresh, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.[1]

| Parameter | Value | Source |

| Maximum Solubility | 50 mg/mL | MedChemExpress[1] |

| (equivalent to 182.24 mM) | ||

| Reported Solubility | Soluble to 100 mM | R&D Systems, APExBIO, Amerigo Scientific[2][3] |

| Solvent | Dimethyl Sulfoxide (DMSO) | Multiple Sources[1][2][3][4] |

| Notes | Ultrasonic assistance is recommended.[1] Use of newly opened, non-hygroscopic DMSO is advised for optimal results.[1] |

Stability and Storage

The stability of CY 208-243 is dependent on the storage conditions, both in its solid (powder) form and when dissolved in DMSO. Proper storage is critical to prevent degradation and ensure the compound's activity and integrity over time. Repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use volumes.

| Form | Storage Temperature | Storage Duration | Source |

| In Solvent (DMSO) | -80°C | 6 months | MedChemExpress[1] |

| -20°C | 1 month | MedChemExpress[1] | |

| Powder | -20°C | 3 years | MedChemExpress[1] |

| 4°C | 2 years | MedChemExpress[1] | |

| Room Temperature | Not specified for long-term; suitable for shipping. | R&D Systems, CP Lab Safety[5] |

Recommended Experimental Protocols

While detailed, user-validated stability studies are not publicly available, the following protocols are based on supplier recommendations for the preparation and storage of CY 208-243 solutions.

Protocol for Preparation of a 100 mM DMSO Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of CY 208-243.

-

Weighing: Accurately weigh the required mass of CY 208-243 powder (Molecular Weight: 274.36 g/mol [1]) in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM solution, weigh 27.44 mg.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO. It is crucial to use a new or properly stored bottle of DMSO to avoid issues with water absorption, which can impact solubility.[1]

-

Dissolution: Vortex the solution briefly. To ensure complete dissolution, place the tube in an ultrasonic bath for several minutes until the solution is clear and no particulates are visible.[1]

-

Verification: Visually inspect the solution against a light source to confirm complete dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials.

Protocol for Storage of DMSO Stock Solution

Proper storage is essential to maintain the stability of the compound.

-

Short-Term Storage: For use within one month, store the aliquoted stock solution at -20°C.[1]

-

Long-Term Storage: For storage periods up to six months, store the aliquots at -80°C.[1]

-

Handling: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom before opening. Do not refreeze any unused portion of the thawed aliquot.

Visual Workflow and Pathway Representation

The following diagrams illustrate the recommended workflow for handling CY 208-243 and a conceptual pathway for its stability assessment.

Caption: Workflow for preparing and storing CY 208-243 in DMSO.

Caption: Logical workflow for a time-course stability study.

References

The Enigmatic Profile of CY 208-243: A Technical Whitepaper on its Atypical Opioid Antinociception

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the pharmacological properties of CY 208-243, an indolophenanthridine compound exhibiting a unique and complex mechanism of action. CY 208-243 is characterized by its potent antinociceptive effects, which are atypical of classical opioids, combined with significant dopamine (B1211576) D1 receptor agonism. This whitepaper synthesizes the available preclinical data, detailing its receptor binding profile, functional activity, and in vivo effects. Experimental methodologies are outlined to provide a framework for future research and development. The dual pharmacology of CY 208-243 presents a novel paradigm for the development of analgesics with a potentially improved safety and side-effect profile compared to traditional opioid therapeutics.

Introduction

CY 208-243 is a pioneering compound that challenges the conventional understanding of opioid analgesia. It demonstrates a potent ability to alleviate pain, comparable in some models to morphine, yet its pharmacological signature diverges significantly from classical mu-opioid receptor agonists.[1][2] Key distinguishing features include its resistance to high doses of the opioid antagonist naloxone (B1662785), a lack of cross-tolerance with morphine, and a favorable side-effect profile that appears to be devoid of respiratory depression and physical dependence liabilities.[1][2] This atypical antinociceptive action is further complemented by its high affinity and agonist activity at the dopamine D1 receptor, suggesting a multifaceted mechanism of action that could be leveraged for therapeutic benefit.[1][2] This document aims to consolidate the existing knowledge on CY 208-243, providing a comprehensive resource for the scientific community.

Quantitative Data Summary

While precise, directly comparable quantitative data from a single comprehensive study is limited in the public domain, this section collates available data to provide a semi-quantitative overview of CY 208-243's pharmacological profile.

Table 1: Receptor Binding Affinity of CY 208-243

Note: Specific Ki values for each receptor subtype are not consistently available in the reviewed literature. The table reflects the reported high affinity.

| Receptor Target | Reported Affinity (Qualitative) | Reference Radioligand (for context) | Tissue Source (Typical) |

| Dopamine D1 Receptor | High | [3H]SCH 23390 | Rat Striatum |

| Opioid Receptors (General) | High | [3H]Naloxone | Rat Brain Homogenate |

| Mu (µ) Opioid Receptor | High | [3H]DAMGO | - |

| Delta (δ) Opioid Receptor | High | [3H]DPDPE | - |

| Kappa (κ) Opioid Receptor | High | [3H]U-69,593 | - |

| Serotonin 5-HT1A Receptor | High | [3H]8-OH-DPAT | Rat Hippocampus |

| Dopamine D2 Receptor | Lower than D1 | [3H]Spiperone | Rat Striatum |

Table 2: In Vitro Functional Activity of CY 208-243

| Assay | Endpoint | Efficacy | Potency (EC50) | Reference |

| Dopamine D1 Receptor Activity | Adenylate Cyclase Stimulation | Partial Agonist | ~125 nM | [3] |

| Dopamine D1 Receptor Activity | β-Arrestin Recruitment | Partial Agonist | ~676 nM | [3] |

Table 3: In Vivo Antinociceptive Profile of CY 208-243

Note: Specific ED50 values from various rodent models are not consistently reported in the available literature. The table reflects the qualitative descriptions of its potency.

| Animal Model | Test | Potency (Qualitative) | Naloxone Antagonism | Cross-Tolerance with Morphine |

| Rodent Models | Tail-Flick Test | Potent, comparable to morphine | Resistant to high doses | No |

| Rodent Models | Hot-Plate Test | Potent, comparable to morphine | Resistant to high doses | No |

| Rodent Models | Acetic Acid Writhing Test | Potent | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of CY 208-243.

Radioligand Binding Assays

Objective: To determine the binding affinity of CY 208-243 for various receptors.

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat striatum for dopamine receptors, whole brain for opioid receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [3H]SCH 23390 for D1 receptors, [3H]naloxone for general opioid receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled CY 208-243.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of CY 208-243 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Antinociceptive Assays

Objective: To assess the analgesic efficacy of CY 208-243 in rodent models of pain.

3.2.1. Hot-Plate Test

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). A transparent cylinder is placed on the plate to confine the animal.

-

Procedure: The animal (mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: CY 208-243 is administered via a specific route (e.g., subcutaneous or intraperitoneal) at various doses. The latency is measured at different time points after administration.

-

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated. The dose that produces a 50% effect (ED50) is determined from the dose-response curve.

3.2.2. Tail-Flick Test

-

Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.

-

Procedure: The animal is gently restrained, and its tail is exposed to the heat source. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time is employed to prevent injury.

-

Drug Administration and Data Analysis: Similar to the hot-plate test, the drug is administered at various doses, and the ED50 is calculated based on the increase in tail-flick latency.

Signaling Pathways and Atypical Opioid Mechanism

The dual engagement of dopamine D1 and atypical opioid pathways by CY 208-243 is central to its unique pharmacological profile.

Dopamine D1 Receptor Signaling

As a D1 receptor agonist, CY 208-243 is expected to activate the canonical Gs/olf-protein coupled pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

Atypical Opioid Antinociception

The opioid-related antinociceptive properties of CY 208-243 are considered "atypical" due to their insensitivity to naloxone, a classic opioid antagonist. This suggests that CY 208-243 may not act through the conventional binding pocket of the mu-opioid receptor or may initiate a distinct downstream signaling cascade that is not susceptible to naloxone blockade. The lack of cross-tolerance with morphine further supports a divergent mechanism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antinociceptive and receptor-specific effects of CY 208-243 in a preclinical setting.

Conclusion and Future Directions

CY 208-243 represents a significant departure from conventional opioid analgesics. Its dual activity as a dopamine D1 receptor agonist and an atypical opioid antinociceptive agent opens new avenues for pain management. The lack of typical opioid-related side effects, such as respiratory depression and dependence, makes it a highly attractive candidate for further investigation.

Future research should focus on elucidating the precise molecular interactions of CY 208-243 with opioid receptors to understand the basis of its naloxone insensitivity. A comprehensive characterization of its binding affinities (Ki) across all opioid receptor subtypes and a detailed quantification of its in vivo potency (ED50) in various pain models are critical next steps. Furthermore, exploring the downstream signaling pathways resulting from the concurrent activation of D1 and atypical opioid receptors will be essential to fully unravel its mechanism of action and to guide the development of a new generation of safer and more effective analgesics.

References

- 1. CY 208-243: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CY 208–243: A unique combination of atypical opioid antinociception and D1 dopaminomimetic properties | CoLab [colab.ws]

- 3. D1 intrinsic activity and functional selectivity affect working memory in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Modulatory Effects of CY 208-243 on Adenylate Cyclase Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CY 208-243 is a centrally active and selective dopamine (B1211576) D1 receptor agonist, notable for its antiparkinsonian activity demonstrated in various animal models.[1][2][3] Unlike many other D1 agonists, its efficacy is not entirely dependent on the co-activation of D2 receptors.[2] A primary mechanism of action for CY 208-243 is the stimulation of adenylyl cyclase, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) second messenger system. This document provides a comprehensive technical overview of the quantitative effects, underlying signaling pathways, and experimental methodologies related to the interaction of CY 208-243 with adenylate cyclase.

Core Mechanism of Action: D1 Receptor-Mediated Adenylate Cyclase Stimulation

CY 208-243 exerts its biological effects by binding to and activating the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor (GPCR) that is canonically coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs is activated, leading to the stimulation of adenylate cyclase, which then catalyzes the conversion of ATP to cAMP.[4] This increase in intracellular cAMP concentration initiates a cascade of downstream signaling events. The biological activity of the compound resides entirely in its (-)-enantiomer.

The signaling cascade initiated by CY 208-243 is depicted below.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CY 208-243

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY 208-243 is a selective dopamine (B1211576) D1 receptor agonist that has been investigated for its potential therapeutic effects in neurological disorders, particularly Parkinson's disease. As a centrally active agent, it stimulates adenylate cyclase, a key enzyme in the dopamine D1 receptor signaling cascade. In vivo studies are crucial for elucidating its pharmacological profile, efficacy, and mechanism of action. These application notes provide detailed protocols for conducting in vivo studies with CY 208-243 in rodent and primate models, focusing on methodologies to assess its impact on motor function and neurochemical pathways.

Mechanism of Action & Signaling Pathway

CY 208-243 exerts its effects by binding to and activating dopamine D1 receptors, which are Gs-coupled G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that plays a critical role in various physiological processes, including motor control, cognition, and reward.

Activation of the D1 receptor by CY 208-243 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), a key downstream effector.[2][3][4] PKA then phosphorylates numerous substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.[1][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving CY 208-243.

Table 1: In Vivo Dosages and Administration Routes

| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |

| Rats | Subcutaneous (s.c.) | 0.05 - 0.2 mg/kg | Behavioral stimulation (locomotion, sniffing, grooming) | [5] |

| MPTP-treated Marmosets | Subcutaneous (s.c.) | 0.5 - 1.25 mg/kg | Reversal of akinesia and rigidity | |

| Reserpine-treated Mice | Not specified | Not specified | Typical D1 agonist behavior |

Table 2: Neurochemical Effects of CY 208-243

| Animal Model | Brain Region | Method | Effect on Dopamine Release | Reference |

| Freely moving rats | Nucleus accumbens, Dorsal caudate | Transcerebral Dialysis | Failed to modify dopamine release and metabolism | [5] |

| Freely moving rats | Not specified | Not specified | Prevented the increase of DA release elicited by SCH 23390 | [5] |

Experimental Protocols

Protocol 1: Evaluation of Motor Activity in a Reserpine-Induced Parkinsonism Rat Model

This protocol details the procedure for assessing the ability of CY 208-243 to reverse motor deficits in a well-established rodent model of Parkinson's disease.

1. Animal Model and Housing:

-

Species: Male Sprague-Dawley rats (250-300g).

-

Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

2. Induction of Parkinsonian Phenotype:

-

Administer reserpine (B192253) (5 mg/kg, intraperitoneally) to induce akinesia and other parkinsonian-like motor deficits.[6] Behavioral testing should be conducted 18-24 hours post-reserpine injection.

3. Drug Preparation and Administration:

-

CY 208-243: Dissolve in a suitable vehicle (e.g., sterile saline or a small amount of a solubilizing agent like Tween 80 in saline).[7]

-

Administration: Administer CY 208-243 subcutaneously at the desired doses. Include a vehicle-treated control group.

4. Behavioral Assessment:

-

Open Field Test: Place the rat in the center of an open field arena (e.g., 100 cm x 100 cm) and record its activity for a predefined period (e.g., 30 minutes).

-

Parameters to Measure:

-

Locomotor Activity: Total distance traveled, number of line crossings.

-

Rearing: Number of times the animal stands on its hind legs.

-

Grooming: Duration of grooming behavior.

-

-

Scoring: Utilize automated video tracking software for accurate and unbiased data collection.

5. Data Analysis:

-

Compare the behavioral parameters between the vehicle-treated group and the CY 208-243-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vivo Microdialysis in Freely Moving Rats

This protocol describes the methodology for measuring extracellular dopamine levels in specific brain regions of conscious rats following the administration of CY 208-243.

1. Surgical Implantation of Microdialysis Probe:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Stereotaxic Surgery: Secure the animal in a stereotaxic frame.[8][9] Following a midline scalp incision, drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or dorsal caudate).[5]

-

Probe Implantation: Slowly lower a microdialysis probe to the predetermined coordinates.[8][9] Secure the probe to the skull using dental cement and anchor screws.[8]

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

2. Microdialysis Procedure:

-

Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for a stable period (e.g., 1-2 hours) before drug administration.

-

Drug Administration: Administer CY 208-243 (subcutaneously or intraperitoneally) or vehicle.

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.

3. Neurochemical Analysis:

-

Dopamine Quantification: Analyze the collected dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Expression: Express the results as a percentage of the baseline dopamine concentration.

4. Data Analysis:

-

Analyze the time course of changes in dopamine levels using appropriate statistical methods (e.g., repeated measures ANOVA).

References

- 1. biorxiv.org [biorxiv.org]

- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 3. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CY 208-243, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. queensu.ca [queensu.ca]

- 8. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of CY 208-243 in MPTP-Treated Primate Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model is a widely used and highly valued preclinical model that recapitulates many of the pathological and clinical features of human PD. CY 208-243 is a partial agonist of the dopamine (B1211576) D1 receptor that has been investigated for its potential therapeutic effects in Parkinson's disease.[1][2] These application notes provide detailed protocols and a summary of key findings related to the use of CY 208-243 in MPTP-treated primate models of Parkinson's disease.

Mechanism of Action

CY 208-243 acts as a partial agonist at the D1 dopamine receptor, stimulating adenylate cyclase in rat striatal homogenates.[2] In the dopamine-depleted brain of MPTP-treated primates, CY 208-243 aims to restore motor function by activating postsynaptic D1 receptors, which are part of the direct pathway of the basal ganglia motor circuit. This activation is thought to help normalize motor control.

Data Presentation

Table 1: Efficacy of CY 208-243 Monotherapy on Parkinsonian Symptoms in MPTP-Treated Primates

| Primate Model | Dose of CY 208-243 (mg/kg, s.c.) | Observed Effects | Duration of Action | Reference |

| Marmosets | 0.5 - 1.25 | Dose-related reversal of akinesia and rigidity | Approximately 2 hours | [3][4] |

| Monkeys (Macaca fascicularis) | 0.05, 0.1, and 0.5 | Dose-dependent improvement of parkinsonian signs | Not specified | [4][5] |

Table 2: Effects of Chronic CY 208-243 Treatment and Combination Therapy in MPTP-Treated Monkeys

| Treatment | Primate Model | Key Findings | Reference |

| Chronic CY 208-243 (increasing doses of 0.05, 0.1, and 0.5 mg/kg) | Monkeys (Macaca fascicularis) | All animals showed dose-dependent improvement. Half of the animals developed peak-dose dyskinesias.[4][5] | [4][5] |

| CY 208-243 in combination with the D2 agonist LY 171555 | Monkey (Macaca fascicularis) with rest tremor | CY 208-243 alone had no effect on tremor, but it potentiated the anti-tremor effect of a small dose of LY 171555.[6][7] | [6][7] |

| CY 208-243 added to chronic bromocriptine (B1667881) treatment | Monkeys (Macaca fascicularis) | Increased the therapeutic response observed with bromocriptine alone without inducing dyskinesia.[8][9] | [8][9] |

Table 3: Receptor Binding Changes after Chronic CY 208-243 Treatment in MPTP-Treated Monkeys

| Receptor | Ligand | Region | Change in Dyskinetic vs. Non-Dyskinetic Monkeys | Reference |

| D1 | [3H]SKF 38393 | Posterior Putamen | Lower binding in dyskinetic monkeys | [5] |

| D2 | [3H]n-propylnorapomorphine | Posterior Caudate | Significantly higher binding in dyskinetic monkeys | [5] |

| GABAA | [3H]muscimol | Posterior Caudate | Significantly higher binding in dyskinetic monkeys | [5] |

Experimental Protocols

Protocol 1: Induction of Parkinsonism in Primates with MPTP

This protocol is a generalized procedure based on methodologies described in the cited literature. Dosing and administration schedules may require optimization based on the specific primate species, age, and weight.

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles for intravenous or subcutaneous injection

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

-

Animal handling and restraint equipment

Procedure:

-

Animal Selection and Acclimation: Select healthy, adult primates (e.g., Macaca fascicularis or marmosets) and allow them to acclimate to the housing and laboratory conditions.

-

Baseline Behavioral Assessment: Conduct baseline motor assessments using a validated parkinsonian rating scale for primates prior to MPTP administration.

-

MPTP Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to the desired concentration. All handling of MPTP must be done in a certified chemical fume hood with appropriate PPE.

-

MPTP Administration:

-

For a chronic low-dose model, administer multiple low doses of MPTP (e.g., 0.2-0.5 mg/kg, s.c. or i.v.) over a period of weeks to months until stable parkinsonian symptoms develop.[10]

-

For a more acute model, a series of injections over a shorter period can be used. For example, intravenous administration was used in the study by Calon et al. (1993).[5]

-

-

Monitoring: Closely monitor the animals for the development of parkinsonian signs, including akinesia, rigidity, and tremor. Use a standardized rating scale to quantify the severity of symptoms.

-

Stabilization Period: Allow the parkinsonian symptoms to stabilize for at least one month before initiating therapeutic interventions.[10]

Protocol 2: Preparation and Administration of CY 208-243

Materials:

-

CY 208-243

-

Vehicle for dissolution (e.g., sterile saline)

-

Syringes and needles for subcutaneous injection

-

Vortex mixer and/or sonicator

Procedure:

-

Reagent Preparation: Prepare a stock solution of CY 208-243 by dissolving it in the appropriate vehicle. The final concentration should be adjusted to allow for the desired dosage in a reasonable injection volume (e.g., 0.1-0.5 mL/kg).

-

Dose Calculation: Calculate the volume of the CY 208-243 solution to be administered based on the animal's body weight and the target dose (e.g., 0.05 - 1.25 mg/kg).[3][4][5]

-

Administration: Administer the calculated dose of CY 208-243 via subcutaneous (s.c.) injection.

-

Behavioral Observation: Following administration, observe and score the animal's motor activity and parkinsonian deficits at regular intervals to determine the onset, peak effect, and duration of action of the compound.

Protocol 3: Behavioral Assessment

Materials:

-

Video recording equipment

-

A validated primate parkinsonian rating scale

-